![molecular formula C20H16N2OS B2626307 4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene CAS No. 332062-49-4](/img/structure/B2626307.png)
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene
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Overview
Description
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene, also known as DAPTA, is a synthetic cyclic peptide that has been used in scientific research for its potential as an HIV-1 entry inhibitor.
Scientific Research Applications
Antimicrobial Activity
- Novel thiophene-containing compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones demonstrated potent activity against Gram-positive organisms, highlighting their potential as antibacterial agents (Sun et al., 2014).
Synthetic Methodologies
- Research on synthetic methodologies for related compounds includes the development of concise synthesis routes for complex thiophene and naphthalene derivatives. These methods facilitate the creation of compounds with potential applications in material science and pharmacology (Pratap et al., 2005).
Opto-Electronic Materials
- Heterocyclic compounds incorporating thiophene units have been explored for their opto-electronic properties. For example, materials designed for blue and green emissions have applications in opto-electronic devices, demonstrating the versatility of thiophene-based compounds in material science (Ramkumar & Kannan, 2015).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with a thiophene ring, like “4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene”, often target proteins or enzymes in the body due to their ability to form stable complexes .
Mode of action
The compound might interact with its target by forming a stable complex, which could inhibit the function of the target protein or enzyme. This interaction could lead to changes in cellular processes .
Biochemical pathways
The inhibition of the target protein or enzyme could affect various biochemical pathways, depending on the specific role of the target in the body. This could lead to downstream effects such as changes in cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a thiophene ring could influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
5-phenyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-2-7-14(8-3-1)20-22-17(15-9-4-5-10-18(15)23-20)13-16(21-22)19-11-6-12-24-19/h1-12,17,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEFRUATYSNLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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